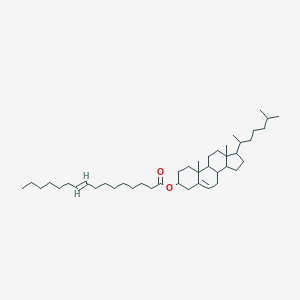

Cholesteryl palmitelaidate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cholesteryl esters, including cholesteryl palmitelaidate, can be efficiently performed using 1,1′-carbonyldiimidazole activation of the acyl group and reaction of the resulting acylimidazole derivative with cholesterol, achieving high yields (Grover & Cushley, 1979). This method is versatile and has been applied on micro and semimicro scales for various cholesteryl esters.

Molecular Structure Analysis

Cholesteryl palmitelaidate's molecular structure has been detailed through X-ray diffraction studies, revealing its crystalline forms and packing arrangements. Notably, crystals of cholesteryl palmitelaidate exhibit monoclinic P2(1) symmetry with detailed unit cell dimensions, indicating complex molecular packing influenced by the trans configuration of the palmitelaidate chain (Srivastava & Craven, 1989).

Chemical Reactions and Properties

The chemical behavior of cholesteryl palmitelaidate, especially in relation to its ester bond and interaction with other molecules, is crucial for understanding its role in biological systems. However, detailed studies focusing specifically on the chemical reactions of cholesteryl palmitelaidate are scarce, highlighting an area for future research.

Physical Properties Analysis

The physical properties of cholesteryl palmitelaidate, such as phase behavior and melting points, have been studied using differential scanning calorimetry and other techniques. These studies help elucidate the conditions under which cholesteryl palmitelaidate transitions between solid, liquid-crystalline, and isotropic liquid phases, which is vital for understanding its biological functions and interactions (Morrisett et al., 1984).

Chemical Properties Analysis

Cholesteryl palmitelaidate's chemical properties, particularly its interactions with other lipids and biological molecules, are fundamental for its role in lipid metabolism and the formation of lipid assemblies. Studies on cholesteryl esters have shown that their behavior at interfaces and in mixed monolayers can provide insights into their function in biological membranes and lipoproteins (Sarkar & Suresh, 2017).

Applications De Recherche Scientifique

Membrane Permeability : Cholesteryl palmitate, a related compound, has been found to increase the permeability of model membranes to ions significantly when incorporated into phospholipid vesicles (Forrest & Cushley, 1977).

Fatty Acid Synthesis : Palmitelaidic acid, a component of cholesteryl palmitelaidate, enhances the synthesis of cis-9, trans-11 conjugated linoleic acid (CLA) and total fatty acid content in adipocytes (Kadegowda et al., 2013).

Protein Synthesis Modulation : Cholesteryl 14-methylhexadecanoate, a similar compound, may function as an allosteric modifier that changes the conformation of protein synthesis factors, modulating their binding sites (Tuháčková & Hradec, 1980).

Magnetic Resonance Spectroscopy : Cholesteryl palmitate-d31, closely related to cholesteryl palmitelaidate, exhibits a unique deuterium magnetic resonance spectrum, useful for calculating phase amounts in ternary mixtures (Valič et al., 1979).

Biomarkers in Dietary Fat Composition : Cholesteryl esters, including cholesteryl palmitelaidate, serve as biomarkers for dietary fat composition, correlating with lipids, lipoproteins, and lifestyle variables (Rosseneu et al., 1994).

Antimicrobial Activity and Innate Immunity : Cholesteryl esters have been found to possess antimicrobial activity, contributing to the innate immune system (Jansen et al., 2010).

Crystallography : The crystal structures of cholesteryl palmitelaidate and related compounds have been extensively studied, revealing properties like monoclinic thin plates formation and similarity to other fatty acid esters of cholesterol (Cho & Craven, 1987; Craven & Sawzik, 1984; Srivastava & Craven, 1989).

Solid Solutions and Phase Transitions : Studies have shown that cholesteryl esters can form solid solutions and undergo phase transitions, revealing important thermodynamic and structural properties (Dorset, 1987; Wang & Huang, 1975).

NMR Studies of Molecular Organization : 13C MASNMR has been employed to investigate the structure and motions of cholesteryl esters in various phases, providing insights into their molecular organization (Guo & Hamilton, 1993).

Dietary Habits and Coronary Risk Factors : The composition of cholesteryl esters in serum can reflect dietary habits and is linked to coronary risk factors, highlighting their role in nutritional epidemiology (De Backer et al., 1989).

Propriétés

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJWNWCVNUPAQ-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421252 | |

| Record name | Cholesteryl palmitelaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl palmitelaidate | |

CAS RN |

102679-72-1 | |

| Record name | Cholesteryl palmitelaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

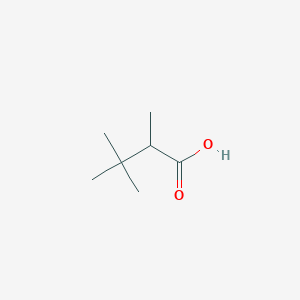

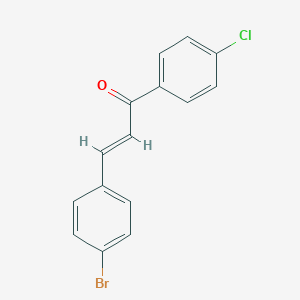

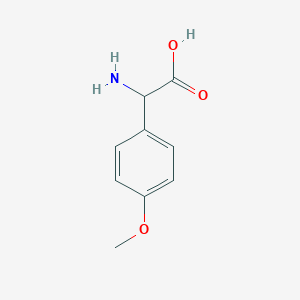

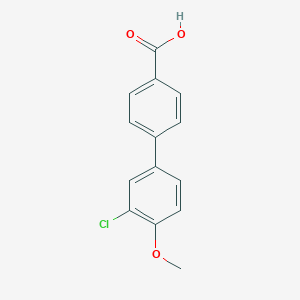

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)